molecular formula C31H31NO3 B11114570 1-[(9Z)-9-(1,3-benzodioxol-5-ylmethylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one

1-[(9Z)-9-(1,3-benzodioxol-5-ylmethylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one

Cat. No.: B11114570
M. Wt: 465.6 g/mol
InChI Key: JHSDAYRDRGDIQU-IMRQLAEWSA-N
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Description

1-[(9Z)-9-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE is a complex organic compound that features a combination of benzodioxole, fluorene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9Z)-9-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[(9Z)-9-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(9Z)-9-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(9Z)-9-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.

    1-benzo[1,3]dioxol-5-yl-indoles: Compounds with similar structural features and potential biological activity.

Uniqueness

1-[(9Z)-9-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE is unique due to its combination of benzodioxole, fluorene, and piperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H31NO3

Molecular Weight

465.6 g/mol

IUPAC Name

1-[(9Z)-9-(1,3-benzodioxol-5-ylmethylidene)fluoren-2-yl]-5-piperidin-1-ylpentan-1-one

InChI

InChI=1S/C31H31NO3/c33-29(10-4-7-17-32-15-5-1-6-16-32)23-12-13-26-24-8-2-3-9-25(24)27(28(26)20-23)18-22-11-14-30-31(19-22)35-21-34-30/h2-3,8-9,11-14,18-20H,1,4-7,10,15-17,21H2/b27-18-

InChI Key

JHSDAYRDRGDIQU-IMRQLAEWSA-N

Isomeric SMILES

C1CCN(CC1)CCCCC(=O)C2=CC\3=C(C=C2)C4=CC=CC=C4/C3=C/C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1CCN(CC1)CCCCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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